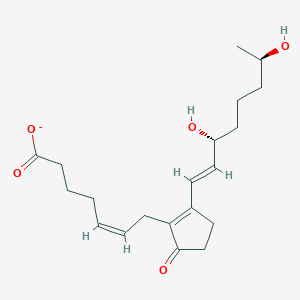

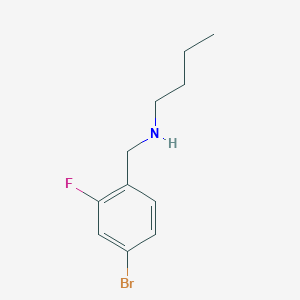

19(R)-hydroxy Prostaglandin B2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

19®-hydroxy Prostaglandin B2 is a bioactive lipid compound derived from arachidonic acid. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. They are involved in various physiological processes including inflammation, blood flow, the formation of blood clots, and the induction of labor.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of prostaglandins, including 19®-hydroxy Prostaglandin B2, typically involves complex multi-step processes. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high stereoselectivity and efficiency. For example, a unified strategy to synthesize prostaglandins involves the use of Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction . Another method involves the use of bromohydrin as a radical equivalent of Corey lactone, followed by nickel-catalyzed cross-couplings and Wittig reactions .

Industrial Production Methods

Industrial production of prostaglandins often relies on scalable chemoenzymatic synthesis methods. These methods are designed to be cost-effective and efficient, allowing for the production of prostaglandins on a large scale. The use of common intermediates, such as Corey lactone, and the incorporation of lipid chains through sequential reactions are key aspects of these industrial methods .

Analyse Chemischer Reaktionen

Types of Reactions

19®-hydroxy Prostaglandin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of prostaglandins include oxidizing agents like Baeyer–Villiger monooxygenase, reducing agents like ketoreductase, and catalysts such as nickel for cross-coupling reactions . The reaction conditions are typically mild to preserve the stereochemistry of the compound.

Major Products

The major products formed from these reactions are various prostaglandin analogs with different biological activities. These analogs are used in various therapeutic applications, including the treatment of glaucoma and the induction of labor .

Wissenschaftliche Forschungsanwendungen

19®-hydroxy Prostaglandin B2 has numerous scientific research applications across various fields:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of prostaglandins.

Biology: It is used to investigate the role of prostaglandins in cellular signaling and inflammation.

Medicine: It has potential therapeutic applications in treating conditions like glaucoma, cardiovascular diseases, and inflammation

Industry: It is used in the development of prostaglandin-based drugs and other bioactive compounds.

Wirkmechanismus

The mechanism of action of 19®-hydroxy Prostaglandin B2 involves its interaction with specific G-protein-coupled receptors on the cell surfaceThe diversity of prostanoid action is defined by the specific receptors and the G-proteins they couple with, leading to different cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 19®-hydroxy Prostaglandin B2 include other prostaglandins such as prostaglandin F2α, cloprostenol, bimatoprost, and fluprostenol . These compounds share similar structural features and biological activities but differ in their specific effects and therapeutic applications.

Uniqueness

What sets 19®-hydroxy Prostaglandin B2 apart is its unique stereochemistry and specific biological activity. Its ability to interact with distinct prostanoid receptors and activate specific signaling pathways makes it a valuable compound for both research and therapeutic purposes .

Eigenschaften

Molekularformel |

C20H29O5- |

|---|---|

Molekulargewicht |

349.4 g/mol |

IUPAC-Name |

(Z)-7-[2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoate |

InChI |

InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11,13,15,17,21-22H,3,5-10,12,14H2,1H3,(H,24,25)/p-1/b4-2-,13-11+/t15-,17-/m1/s1 |

InChI-Schlüssel |

PPYRMVKHPFIXEU-ILWSTUOESA-M |

Isomerische SMILES |

C[C@H](CCC[C@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)[O-])O)O |

Kanonische SMILES |

CC(CCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)[O-])O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B13724652.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13724675.png)

![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13724684.png)

![N-Benzoyl-9-[(S)-2-[[(diisopropylamino)(2-cyanoethoxy)phosphino]oxy]-3-[(4,4'-dimethoxytrityl)oxy]propyl]-9H-purine-6-amine](/img/structure/B13724735.png)

![Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)